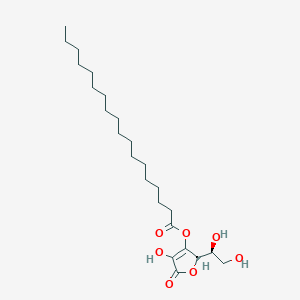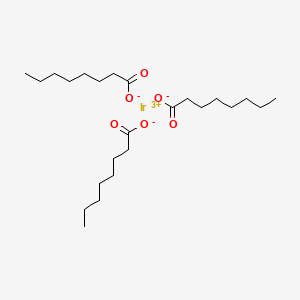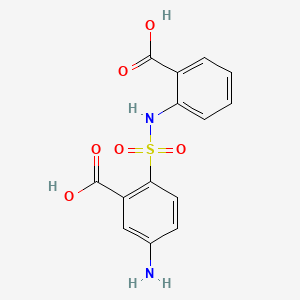
N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid is a chemical compound with the molecular formula C14H12N2O6S and a molecular weight of 336.32 g/mol . It is also known by its IUPAC name, 5-amino-2-[(2-carboxyphenyl)sulfamoyl]benzoic acid . This compound is characterized by the presence of both carboxylic acid and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid typically involves the reaction of 2-aminobenzoic acid with a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilic acid: Similar in structure but lacks the carboxylic acid group.
Anthranilic acid: Contains the carboxylic acid group but lacks the sulfonamide group.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid is unique due to the presence of both carboxylic acid and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
6421-87-0 |
|---|---|
Formule moléculaire |
C14H12N2O6S |
Poids moléculaire |
336.32 g/mol |
Nom IUPAC |
5-amino-2-[(2-carboxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O6S/c15-8-5-6-12(10(7-8)14(19)20)23(21,22)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18)(H,19,20) |
Clé InChI |
OEFUMDVQLFRSDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


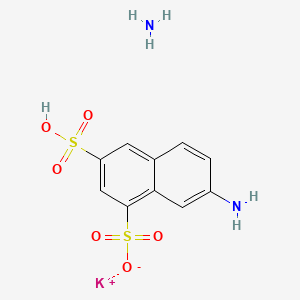
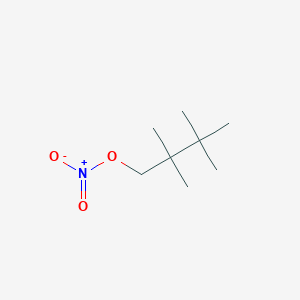

![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)

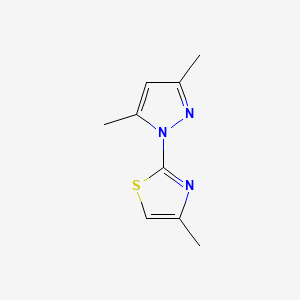
![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)


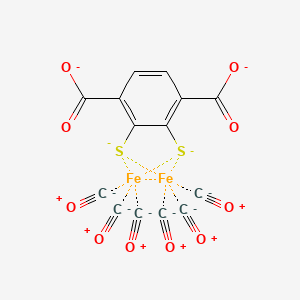
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
